![molecular formula C16H23ClN2O B3745533 1-(5-chloro-2-methylphenyl)-4-(2,2-dimethylpropanoyl)piperazine](/img/structure/B3745533.png)
1-(5-chloro-2-methylphenyl)-4-(2,2-dimethylpropanoyl)piperazine
Overview
Description
1-(5-chloro-2-methylphenyl)-4-(2,2-dimethylpropanoyl)piperazine, commonly known as CDMPP, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the piperazine family and has a unique chemical structure that makes it an interesting molecule to study.
Mechanism of Action
The mechanism of action of CDMPP involves its binding to the 5-HT1A receptor, leading to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release and neuronal activity, which can have effects on mood, anxiety, and stress.
Biochemical and Physiological Effects:
Studies have shown that CDMPP can have effects on neurotransmitter release and neuronal activity, leading to changes in mood, anxiety, and stress. It has also been shown to have neuroprotective effects, which may be beneficial in the treatment of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using CDMPP in lab experiments is its unique chemical structure, which allows for specific targeting of the 5-HT1A receptor. However, one limitation is that CDMPP may have off-target effects, which could complicate data interpretation.
Future Directions
There are many potential future directions for the study of CDMPP. One area of interest is the development of more selective compounds that target the 5-HT1A receptor. Another area of interest is the exploration of CDMPP's potential use in the treatment of other neurological disorders, such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of CDMPP and its effects on neurotransmitter release and neuronal activity.
Scientific Research Applications
CDMPP has been studied for its potential use as a tool compound in scientific research. It has been shown to have activity at the serotonin receptor 5-HT1A, which is involved in the regulation of mood, anxiety, and stress. CDMPP has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects.
properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-12-5-6-13(17)11-14(12)18-7-9-19(10-8-18)15(20)16(2,3)4/h5-6,11H,7-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMCTVQTVGWACM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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